An In-depth Technical Guide to the Chemical and Pharmacological Profile of 6,8-difluoro-N-phenyl-4-quinolinamine
An In-depth Technical Guide to the Chemical and Pharmacological Profile of 6,8-difluoro-N-phenyl-4-quinolinamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6,8-difluoro-N-phenyl-4-quinolinamine, a fluorinated derivative of the 4-aminoquinoline scaffold. The 4-aminoquinoline core is a privileged structure in medicinal chemistry, renowned for its extensive therapeutic applications, most notably in the treatment of malaria and, more recently, in oncology.[1][2] The introduction of fluorine atoms at the 6 and 8 positions of the quinoline ring is anticipated to significantly modulate the compound's physicochemical and pharmacological properties, including its metabolic stability and target-binding affinity.
This document synthesizes the available information on related compounds to project the chemical properties, synthesis, and potential biological activities of 6,8-difluoro-N-phenyl-4-quinolinamine, offering valuable insights for its potential development as a therapeutic agent.
Chemical Identity and Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₅H₁₀F₂N₂ | |
| Molecular Weight | 256.25 g/mol | |
| Melting Point | 220-240 °C | Based on the melting point of N-phenylquinolin-4-amine (230 °C) and the typical effect of fluorination.[3] |
| Boiling Point | >380 °C | Expected to be high due to the aromatic structure and potential for intermolecular interactions.[3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water. | The difluoro substitution may slightly increase lipophilicity compared to the non-fluorinated parent compound. |
| pKa | 4.5 - 5.5 (for the quinoline nitrogen) | The electron-withdrawing nature of the fluorine atoms is expected to decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline. |
| logP | 3.5 - 4.5 | The octanol-water partition coefficient is predicted to be in a range suitable for cell permeability. |
Chemical Structure:
Caption: Proposed workflow for the synthesis and purification.
Detailed Experimental Protocol for Synthesis:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-6,8-difluoroquinoline (1.0 eq) and aniline (1.1 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water). [4]
Spectral Analysis
The structural confirmation of the synthesized 6,8-difluoro-N-phenyl-4-quinolinamine would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the quinoline and phenyl rings. The protons on the difluorinated ring of the quinoline moiety will exhibit coupling with the adjacent fluorine atoms, leading to more complex splitting patterns. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 15 carbon atoms. The carbons directly bonded to fluorine will show characteristic C-F coupling constants.
-
¹⁹F NMR: The fluorine NMR spectrum will provide direct evidence for the presence and chemical environment of the two fluorine atoms.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural information and help to confirm the connectivity of the molecule. The fragmentation pattern is expected to involve cleavages of the N-phenyl bond and fragmentation of the quinoline ring. [5] High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase HPLC method can be developed for purity assessment and quantification. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid would be a good starting point. [6] Detailed Experimental Protocol for NMR Analysis: [7][8]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0.00 ppm for ¹H and ¹³C).
Biological Activity and Potential Applications
The 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. [9][10][11]The introduction of fluorine atoms can enhance these activities by improving metabolic stability and binding affinity to biological targets.
Anticancer Potential:
Numerous 4-anilinoquinoline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cancer cell proliferation and survival. [2][12]One of the key mechanisms of action for many quinoline-based anticancer agents is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. [10] Potential Anticancer Signaling Pathway:
Caption: Potential inhibition of the EGFR signaling pathway.
Antimalarial Potential:
The 4-aminoquinoline scaffold is the basis for the widely used antimalarial drug chloroquine. [1]These compounds are thought to exert their antimalarial effect by accumulating in the acidic food vacuole of the parasite and inhibiting the polymerization of heme into hemozoin, which is toxic to the parasite. [13]It is plausible that 6,8-difluoro-N-phenyl-4-quinolinamine could exhibit antimalarial activity through a similar mechanism.
Experimental Protocol for In Vitro Anticancer Activity (MTT Assay): [14]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, BGC823) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 6,8-difluoro-N-phenyl-4-quinolinamine and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Conclusion
6,8-difluoro-N-phenyl-4-quinolinamine represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known biologically active 4-anilinoquinolines suggests a high potential for anticancer and antimalarial activities. The presence of difluoro substitution is anticipated to enhance its pharmacological profile. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the synthesis, purification, and characterization of this compound, paving the way for further investigation into its biological properties and potential as a drug candidate.
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